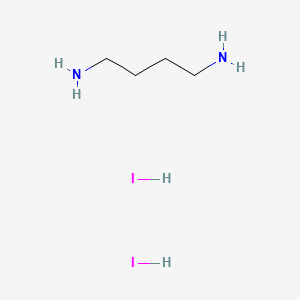
1,4-Diaminobutane Dihydroiodide
Descripción general
Descripción
1,4-Diaminobutane Dihydroiodide, also known as Butane-1,4-diammonium iodide, is a precursor for the synthesis of perovskite semiconductors in perovskite solar cells . Its addition to the precursor solution has been shown to increase the efficiency and stability of solar cells .
Synthesis Analysis
1,4-Diaminobutane Dihydroiodide is used in the synthesis of perovskite semiconductors for solar cell applications . It is also used in the synthesis of various organic compounds . The yield of the aminobutadiene derivative was increased in the presence of excess ammonium salt . The precipitate was collected by rotary evaporation, washed three times with diethyl ether, and then vacuum-dried .
Molecular Structure Analysis
The molecular formula of 1,4-Diaminobutane Dihydroiodide is C4H14I2N2 . The compound has a molecular weight of 343.98 g/mol . The InChI string representation of the molecule is InChI=1S/C4H12N2.2HI/c5-3-1-2-4-6;;/h1-6H2;2*1H . The canonical SMILES representation is C(CCN)CN.I.I .
Chemical Reactions Analysis
1,4-Diaminobutane Dihydroiodide exhibits basic properties and can form salts with strong acids . It is commonly used as a reagent in chemical reactions, particularly in polymer chemistry and organic compound synthesis .
Physical And Chemical Properties Analysis
1,4-Diaminobutane Dihydroiodide is a solid at 20 degrees Celsius . It has a hydrogen bond donor count of 4 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 3 . The topological polar surface area is 52 Ų .
Aplicaciones Científicas De Investigación
Perovskite Solar Cells
1,4-Diaminobutane dihydroiodide serves as a precursor for the synthesis of perovskite semiconductors in solar cells. When added to the precursor solution, it enhances the efficiency and stability of perovskite solar cells. These organohalide-based perovskites have become crucial materials for solar cell applications. Researchers explore variations and substitutions in organohalide cations and anions to optimize band gaps, carrier diffusion lengths, and power conversion efficiency in perovskite solar cells .
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
The primary target of 1,4-Diaminobutane Dihydroiodide is the perovskite semiconductors in perovskite solar cells . These semiconductors play a crucial role in the conversion of solar energy into electrical energy.
Mode of Action
1,4-Diaminobutane Dihydroiodide interacts with its targets by being a precursor for the synthesis of perovskite semiconductors . It is added to the precursor solution, which results in an increase in the efficiency and stability of solar cells .
Biochemical Pathways
The compound affects the pathway of perovskite semiconductor synthesis. The variations/substitution in organohalide cations and anions is employed for the optimization of the band gap, carrier diffusion length, and power conversion efficiency of perovskites based solar cells .
Pharmacokinetics
Its impact on bioavailability is evident in its role as a precursor in the synthesis of perovskite semiconductors .
Result of Action
The molecular and cellular effects of 1,4-Diaminobutane Dihydroiodide’s action are primarily observed in the increased efficiency and stability of solar cells . This is achieved through its role in the synthesis of perovskite semiconductors.
Propiedades
IUPAC Name |
butane-1,4-diamine;dihydroiodide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12N2.2HI/c5-3-1-2-4-6;;/h1-6H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZUCBFLUEBDNSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CN.I.I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H14I2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.98 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Diaminobutane Dihydroiodide | |
CAS RN |
916849-52-0 | |
| Record name | 1,4-Diaminobutane Dihydroiodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




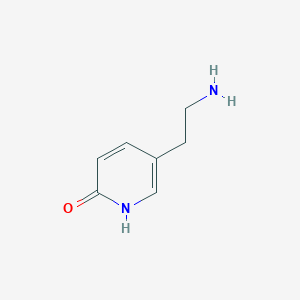
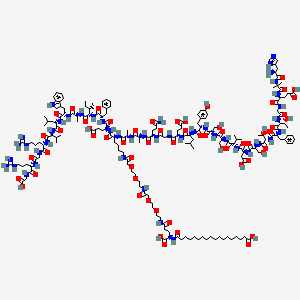
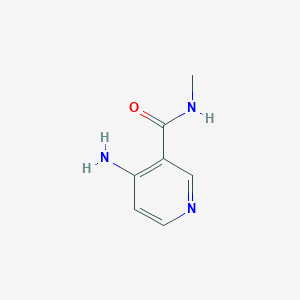
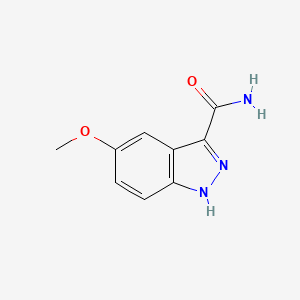
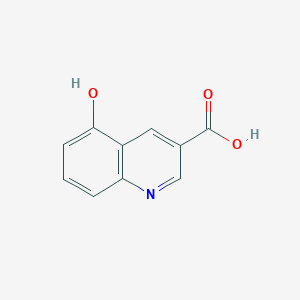
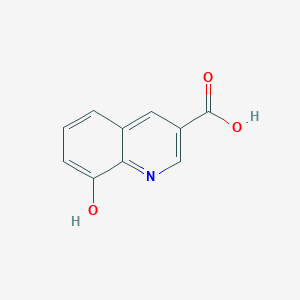
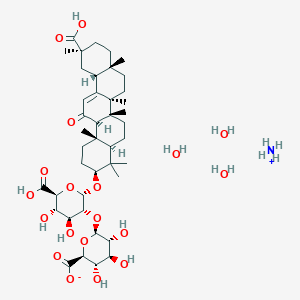
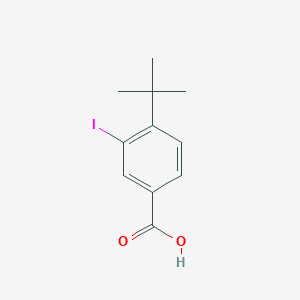
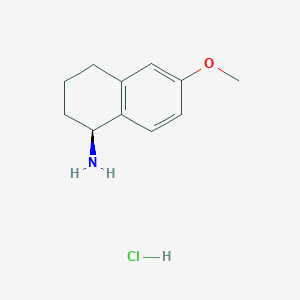
![2,8-Bis(diphenylphosphoryl)dibenzo[b,d]furan](/img/structure/B3030477.png)


![5-Tert-butyl 3-ethyl 4H,5H,6H,7H-[1,2]oxazolo[4,5-C]pyridine-3,5-dicarboxylate](/img/structure/B3030481.png)